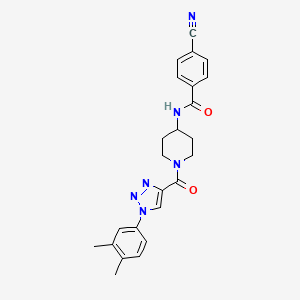![molecular formula C21H24N2O4 B2849241 Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate CAS No. 1207023-02-6](/img/structure/B2849241.png)
Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate: is a complex organic compound with a unique structure that combines an adamantane core with a benzo[d]isoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the adamantane core, the introduction of the benzo[d]isoxazole group, and the final esterification to form the methyl ester. Common reagents used in these steps include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the ester, potentially yielding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d]isoxazole or adamantane core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]isoxazole-3-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the ester.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine: In medicine, Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In industry, the compound’s unique properties could be harnessed for the development of advanced materials, such as polymers and coatings, with specific desired characteristics.
Mécanisme D'action
The mechanism of action of Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety may interact with enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate: can be compared with other adamantane derivatives, such as amantadine and memantine, which are known for their antiviral and neuroprotective properties.
Benzo[d]isoxazole derivatives: These compounds are often studied for their potential as pharmaceutical agents due to their ability to interact with various biological targets.
Uniqueness: The uniqueness of this compound lies in its combination of an adamantane core with a benzo[d]isoxazole moiety, providing a distinct set of chemical and biological properties that can be leveraged for various applications.
Propriétés
IUPAC Name |
methyl 3-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-19(25)20-8-13-6-14(9-20)11-21(10-13,12-20)22-18(24)7-16-15-4-2-3-5-17(15)27-23-16/h2-5,13-14H,6-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQVRCHADQPENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2849158.png)

![methyl 5-((7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2849160.png)


![3-(2-chlorobenzyl)-8-fluoro-5-(4-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2849164.png)




![1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2849175.png)
![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2849178.png)
![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)
